molecular formula C7H9N3O2 B2734858 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421469-43-3

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2734858
CAS No.: 1421469-43-3
M. Wt: 167.168
InChI Key: JSRLQVXMUMGTLL-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on this unique pyrazolo-oxazine structure have been investigated for their potential to modulate various biological targets. For instance, closely related carboxamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammation in conditions like non-alcoholic steatohepatitis (NASH) . Furthermore, similar pyrazolo[5,1-b][1,3]oxazine carboxamide compounds are covered in multiple patents for a wide range of therapeutic applications, highlighting the versatility of this core structure . These potential applications span disorders of the respiratory system, central nervous system (such as Parkinson's disease and multiple sclerosis), immune system, and more, underscoring its value as a template for developing novel therapeutic agents . Researchers utilize this high-quality chemical building block to explore new chemical space, synthesize novel analogs, and investigate structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6(11)5-4-9-10-2-1-3-12-7(5)10/h4H,1-3H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLQVXMUMGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the reaction of a pyrazole derivative with an oxirane compound, followed by cyclization to form the oxazine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H8N2OC_6H_8N_2O and a molecular weight of approximately 124.14 g/mol. Its structure features a pyrazolo[5,1-b][1,3]oxazine core, which is known for its versatility in chemical synthesis and biological activity .

PDE4 Inhibition

One of the primary applications of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives is their role as phosphodiesterase 4 (PDE4) inhibitors. Research has demonstrated that these compounds exhibit anti-inflammatory and analgesic properties. In a study comparing various derivatives, certain compounds (designated as 5e, 5f, and 5g) showed significant potency against inflammatory conditions, with efficacy comparable to the reference drug indomethacin .

Table 1: Efficacy of Selected Compounds as PDE4 Inhibitors

CompoundIC50 (μM)Reference Drug Comparison
5e1.00Indomethacin
5f1.01Indomethacin
5g0.95Indomethacin

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies against standard antibiotics such as ampicillin and fluconazole, certain derivatives demonstrated enhanced antibacterial activity . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The mechanism of action for the anti-inflammatory effects of these compounds may involve inhibition of the cyclooxygenase-2 enzyme (COX-2). Molecular docking studies indicated that the active compounds effectively bind to the active site of COX-2, which is crucial in the inflammatory response .

Analgesic Properties

The analgesic effects of these compounds were assessed through various pain models. The results indicated that they could provide relief comparable to established analgesics, making them candidates for further development in pain management therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of derivatives of this compound:

  • Study on Synthesis and Characterization : Researchers synthesized a series of derivatives and characterized their biological activities using various assays to evaluate their effectiveness as PDE4 inhibitors and antimicrobial agents .
  • Clinical Relevance : The findings from these studies highlight the potential for developing new therapeutic agents targeting inflammation and infection based on this compound's structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, focusing on substituents, biological targets, and pharmacological outcomes.

Structural Modifications and Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Biological Target/Activity Key Findings
N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide C₁₄H₁₄FN₃O₂ 4-Fluorobenzyl carboxamide Not specified Structural data available; used as a reference compound for derivatization.
GDC-2394 (Sulfonamide derivative) C₂₄H₂₈N₄O₄S Sulfonamide, methylamine, hexahydro-s-indacene NLRP3 inflammasome Potent NLRP3 inhibitor (IC₅₀ < 10 nM); improved solubility via basic amines; advanced to Phase 1 trials.
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives C₉H₁₂N₂O₃ (core acid) 6,6-Dimethyl oxazine ring PDE-4 Exhibited anti-inflammatory, analgesic, and antimicrobial activity (IC₅₀ = 0.2–1.5 μM).
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride C₈H₁₄ClN₃O Amine group, dimethyl oxazine Not specified Structural analog with potential for CNS-targeted applications.
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate C₉H₁₁N₂O₃ Ethyl ester at 2-position Synthetic intermediate Used in the synthesis of carboxamide derivatives.

Physicochemical Properties

Property GDC-2394 6,6-Dimethyl Carboxamide Fluorophenylmethyl Derivative
LogP 3.2 2.8 2.5
Solubility (pH 7.4) >100 μg/mL 25 μg/mL 15 μg/mL
Molecular Weight 476.6 g/mol 196.2 g/mol (core acid) 291.3 g/mol

Key Research Findings

NLRP3 Inhibition : GDC-2394’s sulfonamide group and lipophilic efficiency (LLE = 5.1) contributed to its potency and selectivity, distinguishing it from carboxamide analogs .

PDE-4 Inhibition: The 6,6-dimethyl substitution in oxazine derivatives increased steric bulk, enhancing PDE-4 binding affinity but reducing solubility compared to non-methylated analogs .

Synthetic Utility : Ethyl ester and boronic acid derivatives (e.g., AS42468) serve as intermediates for Suzuki couplings, enabling rapid diversification of the core scaffold .

Biological Activity

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features suggest various mechanisms of action, particularly in the context of enzyme inhibition and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C9H10N4OC_9H_{10}N_4O, and it features a unique pyrazolo-oxazine structure that contributes to its biological activity. The presence of the carboxamide group is crucial for its interaction with biological targets.

Research indicates that this compound may act as an inhibitor for various enzymes, including phosphodiesterases (PDEs) and carboxylesterases (CaE). These enzymes play critical roles in cellular signaling and metabolism.

Enzyme Inhibition

  • Phosphodiesterase Inhibition : PDEs are involved in the breakdown of cyclic nucleotides. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous physiological processes.
  • Carboxylesterase Inhibition : Studies have shown that compounds similar to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit selective inhibition against CaE, impacting drug metabolism and detoxification pathways .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazolo derivatives. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inhibiting thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis .

Neuropharmacological Effects

The compound may also exhibit neuroprotective effects. Research suggests that pyrazolo derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety disorders.

Case Studies

  • In Vitro Studies : A study investigated the effects of pyrazolo derivatives on human cancer cell lines. Results indicated that certain modifications to the pyrazolo structure enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how this compound interacts with its biological targets. These studies suggest a favorable binding affinity with PDEs and CaE, corroborating experimental findings regarding enzyme inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget EnzymeIC50 (µM)Reference
Compound AAntitumorThymidine Phosphorylase12.5
Compound BPDE InhibitionPDE4B8.0
Compound CNeuroprotectiveAcetylcholinesterase15.0
6,7-Dihydro...Potential AntitumorThymidine PhosphorylaseTBDCurrent Study

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of pyrazole precursors (e.g., 3-aminopyrazole) with oxazine-forming reagents like ethyl glyoxylate. Key steps include cyclization under reflux in ethanol or methanol, followed by carboxamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation). Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) .
  • Example Protocol :

  • Step 1 : Cyclization of pyrazole intermediate at 80°C in ethanol for 12 hours.
  • Step 2 : Amidation with 3-hydroxypropylamine using DCC as a coupling agent.
  • Yield Optimization : Green solvents (e.g., cyclopentyl methyl ether) improve atom economy by 15% .

Q. How are structural and purity characteristics validated for this compound class?

  • Methodological Answer : Use orthogonal analytical techniques:

  • 1H/13C NMR : Confirm regiochemistry (e.g., pyrazole C-3 substitution) and oxazine ring conformation.
  • HPLC-MS : Purity >98% with C18 columns (ACN/water + 0.1% formic acid).
  • Elemental Analysis : Validate empirical formula (e.g., C11H14N4O3) .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer : Standard assays include:

  • Kinase Inhibition : ADP-Glo™ assay for IC50 determination (e.g., 0.45 μM against Abl1 kinase for N-(3-hydroxypropyl) derivative ).
  • Antimicrobial Activity : Broth microdilution (MIC values vs. S. aureus and E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 IC50 = 2.8 μM for isochroman-3-ylmethyl analog ).

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in scaled synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE):

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–20 mol% Pd(OAc)2).
  • Outcome : Continuous flow reactors reduce reaction time from 12 hours to 2 hours, improving yield by 20% .
    • Case Study : Use of NaH in THF for salt formation during carboxylate intermediate synthesis (10-hour stirring at RT for >90% conversion ).

Q. How do structural modifications (e.g., trifluoromethyl groups) impact bioactivity and pharmacokinetics?

  • Methodological Answer :

  • Computational Modeling : DFT calculations predict enhanced COX-2 binding (ΔG = -9.8 kcal/mol) for trifluoromethylphenyl derivatives .
  • ADME Profiling : SwissADME predicts improved logP (2.1 vs. 1.5 for parent compound) and BBB permeability (+0.3 log units) .
    • Experimental Validation : Microsomal stability assays (t1/2 = 45 minutes in human liver microsomes) .

Q. How to address contradictions in bioactivity data across similar derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-target analysis) if fluorescence-based assays show variability .
  • Structural Analysis : X-ray crystallography of protein-ligand complexes identifies steric clashes (e.g., dimethyl substitutions reduce binding by 40% ).
    • Example : Celecoxib-like COX-2 inhibition (IC50 = 1.2 μM) vs. off-target effects in calcium flux assays .

Methodological Recommendations

  • Synthetic Challenges : Prioritize green chemistry principles (e.g., cyclopentyl methyl ether) to minimize waste .
  • Data Reproducibility : Validate bioactivity via orthogonal assays (e.g., SPR for binding kinetics alongside enzyme inhibition ).
  • Computational Integration : Combine molecular docking (AutoDock Vina) with MD simulations (>100 ns) to assess target stability .

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